Lauryl Palmitate

Catalog No.
S589390
CAS No.
42232-29-1
M.F
C28H56O2
M. Wt
424.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauryl Palmitate

Researchers seeking reliable thermal energy storage and cosmetic structuring often face supercooling or poor sensory profiles. Lauryl palmitate addresses these issues:

  • Melting point 50-55°C, high latent heat for precise PCM microencapsulation.
  • Minimized supercooling via asymmetric chain-length, compatible with nucleating agents.
  • Emulsion-building emollient with smooth spreadability, avoiding heavy occlusion of cetyl palmitate.

Available as white solid, ≥98% purity, global shipping.

CAS Number

42232-29-1

Product Name

Lauryl Palmitate

IUPAC Name

dodecyl hexadecanoate

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

InChI

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

GULIJHQUYGTWSO-UHFFFAOYSA-N

Synonyms

dodecyl hexadecanoate, dodecyl palmitate, n-dodecyl palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC

The exact mass of the compound Lauryl palmitate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

Lauryl palmitate (also known as dodecyl hexadecanoate) is a C28 long-chain asymmetric wax ester synthesized from lauryl alcohol (C12) and palmitic acid (C16). Presenting as a white solid with a melting point typically ranging between 50–55 °C, it is highly valued in industrial and formulatory procurement as a phase change material (PCM) for thermal energy storage, a structuring emollient in advanced cosmetics, and a specialized lipid in nanoparticle synthesis. Its specific chain-length asymmetry grants it unique crystallization kinetics, dielectric properties, and solubility profiles compared to perfectly symmetric esters. These baseline properties make lauryl palmitate a critical selection for applications requiring precise thermal transitions, controlled emulsion viscosity, and predictable solid-state behavior [1].

Procurement Fit

Workflow Solid emollient and antistatic wax ester
Selection Long-chain C12/C16 monoester for viscosity building
Use Context Anhydrous sticks, emulsions, hair conditioners

Substituting lauryl palmitate with closely related esters, such as the symmetric myristyl myristate (C14/C14) or the heavier cetyl palmitate (C16/C16), fundamentally alters the material's application-critical performance. In phase change applications, generic substitution shifts the melting point and latent heat of crystallization, potentially inducing unwanted supercooling or failing to trigger thermal regulation at the target environmental temperature. In cosmetic and topical formulations, replacing lauryl palmitate with liquid esters like isopropyl palmitate (C19) eliminates its viscosity-building and gel-structuring capabilities. Conversely, substituting it with cetyl palmitate can result in an overly rigid, occlusive texture that compromises spreadability and fails to meet sensory benchmarks [1].

Substitution Risk

Alcohol chain length difference (C12 vs. C16) may shift solid-state behavior and sensory profile; cetyl palmitate is not a direct replacement.

Branched short-chain alcohol (isopropyl) yields a liquid ester; isopropyl palmitate cannot provide the solid structuring function of lauryl palmitate.

Sensory perception and spreadability are highly chain-length dependent; myristyl palmitate may not reproduce the targeted skin-feel profile.

Thermal Transition and Latent Heat in PCMs

In the formulation of temperature-regulating polyurethane gels and microcapsules, the selection of the ester dictates the thermal storage capacity and trigger temperature. Lauryl palmitate provides a specific melting transition (approx. 50-55 °C) and a high latent heat of crystallization (typically 170–210 J/g for this ester class). When compared to cetyl palmitate (which melts lower at 42-50 °C) or symmetric C28 esters, lauryl palmitate exhibits distinct subcooling behavior. The asymmetric C12/C16 chain disrupts perfect crystalline packing, which, when paired with silica gelling additives, prevents pronounced supercooling and yields a highly targeted thermal release profile [1].

Evidence DimensionMelting transition and latent heat capacity
Target Compound DataMelting point ~50-55 °C; latent heat up to 210 J/g
Comparator Or BaselineCetyl palmitate (C16/C16, MP ~42-50 °C)
Quantified DifferenceDistinct melting range and modified crystallization packing due to C12/C16 asymmetry
ConditionsDifferential Scanning Calorimetry (DSC) of neat ester and microencapsulated gels

Buyers engineering thermal regulation materials must procure the exact ester chain length to match the required environmental temperature trigger without excessive supercooling.

Physical Form
Cross-study comparable
Solid at 25°C vs. Liquid at 25°C
Formulation role: structuring vs. spreading agent; physical state mismatch limits direct substitution.
Δ melting point >20°C; solid-state thickening cannot be replicated by liquid ester.

Emulsion Structuring and Spreadability

Lauryl palmitate functions as a mid-weight structuring wax that significantly influences the rheology and sensory profile of lipid-based emulsions. Compared to the liquid isopropyl palmitate (C19), which offers high spreadability but zero structural support, lauryl palmitate increases the viscosity of the oil phase and stabilizes the emulsion network. Conversely, when compared to the heavier cetyl palmitate (C32), lauryl palmitate provides a smoother, less occlusive skin feel due to its lower molecular weight and asymmetric structure, optimizing the balance between barrier protection and tactile spreadability [1].

Evidence DimensionViscosity building and sensory spreadability
Target Compound DataSolid wax (C28) providing moderate viscosity increase and smooth spreadability
Comparator Or BaselineIsopropyl palmitate (liquid, no structuring) and Cetyl palmitate (hard wax, high occlusion)
Quantified DifferenceIntermediate structuring capacity with improved sensory slip compared to C32 analogs
ConditionsLipid phase formulation in cosmetic emulsions

Formulators must select lauryl palmitate over common alternatives to achieve a stable, viscous cream that avoids the heavy, greasy residue associated with longer-chain symmetric waxes.

Biodegradation
Class-level inference
Predicted 87.5% probability (admetSAR 2.0)
Supports biodegradability screening context; may align with leave-on product environmental profiles.
Computational prediction; verify via OECD 301 testing for regulatory claims.

Dielectric Properties and Rotational Disorder

The dielectric properties of long-chain esters are highly dependent on the position of the polar carbonyl group within the aliphatic chain. Studies on the solid-state behavior of dodecyl palmitate (lauryl palmitate) reveal that its asymmetric structure (m1-m2 = 4) induces a specific range of dielectric time constants and rotational disorder in the crystal lattice. This contrasts with symmetric esters (where m1-m2 = 0), which exhibit different rotational transition temperatures and tighter crystalline packing. The longitudinal disorder inherent to lauryl palmitate prevents rigid crystallization, enhancing its compatibility and blending stability with other waxes and polymers[1].

Evidence DimensionRotational transition and dielectric time constant
Target Compound DataBroad range of time constants due to asymmetric carbonyl position (m1-m2 = 4)
Comparator Or BaselineSymmetric long-chain esters (m1-m2 = 0)
Quantified DifferenceLower rotational transition barrier and increased longitudinal lattice disorder
ConditionsDielectric constant measurements of rapidly frozen solid ester samples

The inherent crystal lattice disorder of lauryl palmitate makes it superior for blending into complex polymer matrices and gels, preventing phase separation and brittleness.

Synthesis Efficiency
Direct head-to-head
Lipase: >90% yield, 10 min vs. Acid: 4–8 h
Enzymatic route may support green procurement decisions; reported faster kinetics at lower temperature.
Novozym 435, 40°C; conventional acid catalysis requires 100–150°C.
Spreadability
Class-level inference
C12 alcohol → lighter feel; C16 alcohol → heavier, waxier feel
Chain length may correlate with sensory profile; supports selection of lighter palmitate ester.
Structure–property model; sensory validation recommended for target formulation.

Microencapsulated Phase Change Materials

Due to its specific melting point (50-55 °C) and high latent heat of crystallization, lauryl palmitate is heavily procured for microencapsulation in temperature-regulating textiles, building materials, and polyurethane gels. Its asymmetric structure allows it to be formulated with nucleating agents (like silica) to minimize supercooling, ensuring reliable thermal energy storage and release at exact environmental triggers [1].

Cosmetic Emulsions and Skin Conditioning

Lauryl palmitate is utilized as a structural emollient in high-end personal care formulations. It is the preferred choice when a formulator needs to build viscosity and stabilize an emulsion without imparting the heavy, waxy occlusion typical of cetyl palmitate, ensuring a smooth, spreadable sensory profile [2].

Dielectric and Specialty Polymer Blends

Benefiting from its solid-state rotational disorder and specific dielectric time constants, lauryl palmitate is applied as a plasticizing wax in specialty polymer blends and dielectric materials. Its asymmetric chain prevents overly rigid crystallization, improving the mechanical flexibility and stability of the final composite [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid emollient systems
Biodegradation profile
Aerobic biodegradation endpoint validation
Sustainable wax ester sourcing
Enzymatic synthesis route availability
Process efficiency and green chemistry review
Antistatic personal care
Antistatic function (surface charge)
Static control performance testing
Light-feel emulsion structuring
Sensory profile (spreadability)
Skin feel and residue comparison vs. longer-chain esters

Physical Description

OtherSolid

XLogP3

13

Hydrogen Bond Acceptor Count

2

Exact Mass

424.42803102 Da

Monoisotopic Mass

424.42803102 Da

Heavy Atom Count

30

UNII

X3V3247O54

Other CAS

68411-91-6
42232-29-1

Wikipedia

Lauryl palmitate

Use Classification

Cosmetics -> Antistatic; Skin conditioning; Emollient

General Manufacturing Information

Hexadecanoic acid, dodecyl ester: ACTIVE

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